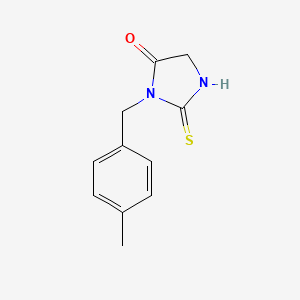

3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the imidazolidinone and benzyl groups. The benzyl group would likely contribute to the overall stability of the molecule due to the aromaticity of the benzene ring. The thioxo group would introduce some polarity into the molecule, potentially affecting its solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The imidazolidinone ring could act as a nucleophile in reactions with electrophiles. The sulfur atom in the thioxo group could also potentially act as a nucleophile. The benzyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the imidazolidinone and benzyl groups. The compound is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

Herbicidal Activity

A series of novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters, related to 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, have been synthesized and found to exhibit good herbicidal activity against various plants such as Zea mays and Arabidopsis thaliana. In greenhouse tests, some compounds showed significant efficacy against different weed species at certain concentrations (Han et al., 2011).

Antibacterial and Antibiofilm Activities

New hydantoin compounds, including derivatives of 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, have been evaluated against clinical Staphylococcus aureus strains. They exhibited antibacterial, antibiofilm, and antihemagglutination activities. These findings suggest potential use in addressing bacterial infections and resistance (Subhi et al., 2022).

Treatment of Hyperthyroidism

Imidazoline derivatives, closely related to 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, have shown potential in treating hyperthyroidism due to their ability to form complexes with iodine. Computational studies have supported the stability and effectiveness of these molecular complexes (Hadadi & Karimi, 2015).

Anticorrosive and Flame Retardant Properties

The synthesis of 3-((2,4-dihydroxybenzylidene) amino)-2-thioxoimidazolidin-4-one, a derivative of 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, has led to the development of compounds with significant antibacterial activity and applications as flame retardants and anticorrosive additives in epoxy coatings (Hady et al., 2020).

Glycosyl Hydrazone Derivatives

Novel glycosides have been prepared by reacting a key intermediate, structurally similar to 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, with different sugar aldoses or hydrazones. These compounds have been confirmed by various spectral data, indicating potential applications in the field of glycoconjugate synthesis (Khalifa et al., 2017).

Cytotoxic Activities Against Cancer Cell Lines

A study focused on synthesizing novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, structurally related to 3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one, revealed their potent cytotoxic activities against various cancer cell lines, including breast, liver, and lung cancers (Khodair et al., 2021).

Safety and Hazards

properties

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOVVIVTPBAMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790390 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(4-Methylbenzyl)-2-thioxoimidazolidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2428392.png)

![N-mesityl-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2428395.png)

![{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid](/img/structure/B2428400.png)

![N-(3-chloro-2-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2428405.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428407.png)

![1-(3,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2428413.png)